4-Chloro-2,6-diphenylpyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2,6-diphenylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2/c17-15-11-14(12-7-3-1-4-8-12)18-16(19-15)13-9-5-2-6-10-13/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDDVTZXYXHTRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80342450 | |
| Record name | 4-Chloro-2,6-diphenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80342450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47194855 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
29509-91-9 | |
| Record name | 4-Chloro-2,6-diphenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80342450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-2,6-diphenylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathways of 4 Chloro 2,6 Diphenylpyrimidine
Established Synthetic Routes for 4-Chloro-2,6-diphenylpyrimidine
Cyclization-Chlorination Protocols
A well-established and traditional route to this compound involves a two-step process. The first step is the construction of a pyrimidinone ring system, which is subsequently chlorinated to yield the final product. This method is valued for its use of readily available starting materials.
The core of this approach is the synthesis of the intermediate, 2,6-diphenylpyrimidin-4(3H)-one. This is typically achieved through the cyclocondensation of an amidine with a β-ketoester. Specifically, benzamidine (B55565) hydrochloride reacts with ethyl benzoylacetate in the presence of a base, such as sodium ethoxide. The reaction involves the initial formation of a C-N bond followed by an intramolecular cyclization and dehydration to form the stable pyrimidinone ring.
Once the 2,6-diphenylpyrimidin-4(3H)-one intermediate is obtained, the hydroxyl group at the C4 position is converted to a chloro group. This transformation is a crucial step, converting the pyrimidinone into the more reactive 4-chloropyrimidine. The most commonly employed chlorinating agent for this purpose is phosphoryl chloride (POCl₃) nih.govresearchgate.netacs.org. The reaction is typically carried out by heating the pyrimidinone in an excess of phosphoryl chloride, which often serves as both the reagent and the solvent nih.govacs.org. Thionyl chloride (SOCl₂) can also be used as a chlorinating agent. The mechanism involves the activation of the pyrimidinone's carbonyl oxygen by the chlorinating agent, facilitating a nucleophilic attack by the chloride ion.
The efficiency of the chlorination step can be significantly influenced by the reaction conditions. To facilitate the reaction, an organic base such as N,N-dimethylaniline or pyridine (B92270) is often added nih.govnih.gov. The base can neutralize the HCl generated during the reaction and may also play a role in the activation of the pyrimidinone substrate.
For larger-scale syntheses, optimizing conditions to reduce the environmental impact is crucial. Protocols have been developed that utilize equimolar or even substoichiometric amounts of POCl₃ under solvent-free conditions in a sealed reactor nih.govacs.org. These methods not only minimize waste from excess reagents but can also lead to high yields and simplified product purification, often involving straightforward filtration or distillation nih.govacs.org.
Table 1: Optimization of Chlorination Reaction Conditions
| Parameter | Conventional Method | Optimized Method |
| Reagent Stoichiometry | Excess POCl₃ | Equimolar or less POCl₃ |
| Solvent | Excess POCl₃ as solvent | Solvent-free or low solvent |
| Base | Often requires an organic base (e.g., pyridine) | Pyridine may be used |
| Temperature | Reflux | 140–160 °C (in sealed reactor) |
| Work-up | Quenching of excess POCl₃, extraction | Filtration or distillation |
| Scale | Suitable for lab scale | Suitable for large scale (multigram to kg) |
Palladium-Catalyzed Cross-Coupling Strategies for Pyrimidine (B1678525) Scaffold Construction
An alternative and more modern approach to constructing the 2,6-diphenylpyrimidine scaffold involves the use of palladium-catalyzed cross-coupling reactions. These methods build the desired structure by forming carbon-carbon bonds directly onto a pre-existing, halogenated pyrimidine core.
The Suzuki-Miyaura coupling reaction is a powerful tool for this purpose, enabling the direct synthesis of this compound from a multi-halogenated pyrimidine precursor. In a documented synthetic route, 2,4,6-trichloropyrimidine (B138864) serves as the starting material researchgate.net. This precursor is reacted with two equivalents of phenylboronic acid or its corresponding boronate ester, (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene researchgate.net.
The reaction is catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. A base, typically potassium carbonate, is required to activate the boronic acid researchgate.net. The reaction is generally performed in a mixed solvent system, such as tetrahydrofuran (B95107) (THF) and water, at elevated temperatures researchgate.net. This cross-coupling reaction proceeds with high regioselectivity, with the phenyl groups substituting the more reactive chlorine atoms at positions 2 and 6, leaving the chlorine at position 4 intact. This strategy provides a convergent and efficient route to the target molecule, often with good yields after purification by column chromatography and recrystallization researchgate.net.
Table 2: Example Conditions for Suzuki-Miyaura Synthesis of this compound
| Component | Reagent/Condition | Reference |
| Pyrimidine Precursor | 2,4,6-Trichloropyrimidine | researchgate.net |
| Boron Reagent | Phenylboronic acid or (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene | researchgate.net |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | researchgate.net |
| Base | Potassium Carbonate (K₂CO₃) | researchgate.net |
| Solvent System | Tetrahydrofuran (THF) / Water | researchgate.net |
| Temperature | 90 °C | researchgate.net |
| Reported Yield | 65-75% | researchgate.net |
Catalyst Systems
The synthesis of this compound and its derivatives often relies on transition-metal catalyzed cross-coupling reactions. Palladium-based catalysts are particularly prominent in these transformations. One notable catalytic system employs tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in conjunction with a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB). chemicalbook.comjsynthchem.com This combination is effective in facilitating Suzuki-Miyaura cross-coupling reactions, where the chloro-substituent on the pyrimidine ring is replaced with various organic groups. chemicalbook.comnih.gov
The role of the palladium catalyst is to facilitate the oxidative addition, transmetalation, and reductive elimination steps that constitute the catalytic cycle of the cross-coupling reaction. The tetrabutylammonium bromide, acting as a phase-transfer catalyst, enhances the reaction rate by facilitating the transfer of reactants between different phases, particularly in aqueous media. jmaterenvironsci.com
| Catalyst System | Reaction Type | Key Features |
| Pd(PPh₃)₄ / TBAB | Suzuki-Miyaura Coupling | Efficient for C-C bond formation, mild reaction conditions. chemicalbook.comjsynthchem.comnih.gov |
| Pd(OAc)₂ / 2-aminopyrimidine-4,6-diol | Suzuki-Miyaura Coupling | Stable and efficient for coupling aryl halides with arylboronic acids. researchgate.net |
| Copper-based catalysts | Annulation Reactions | Useful for the construction of the pyrimidine core itself. |
Solvent Systems and Reaction Parameters for Cross-Coupling
The choice of solvent and reaction parameters is critical for the success of cross-coupling reactions in the synthesis of this compound derivatives. A mixture of toluene (B28343) and water is often employed as the solvent system, particularly in Suzuki-Miyaura reactions. chemicalbook.com The aqueous phase is typically used to dissolve the inorganic base, such as sodium hydroxide (B78521) or potassium carbonate, which is necessary to activate the boronic acid. chemicalbook.com
Reaction temperatures are generally elevated, often around 80°C, to ensure a reasonable reaction rate. chemicalbook.com The reaction is typically conducted under an inert atmosphere to prevent the degradation of the palladium catalyst. chemicalbook.com The optimization of these parameters, including the choice of base and the stoichiometry of the reactants, is crucial for maximizing the yield and purity of the desired product.
| Parameter | Typical Conditions | Rationale |
| Solvent | Toluene/Water | Biphasic system for dissolving organic and inorganic reactants. chemicalbook.com |
| Base | NaOH, K₂CO₃ | Activates the boronic acid for transmetalation. chemicalbook.com |
| Temperature | 80-90°C | Provides sufficient energy to overcome the activation barrier. chemicalbook.com |
| Atmosphere | Inert (e.g., Argon, Nitrogen) | Protects the catalyst from oxidation. chemicalbook.com |
Advanced Synthetic Approaches and Methodological Refinements
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of this compound and its derivatives, microwave irradiation can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. nih.govnih.govjaveriana.edu.co This technique allows for rapid and uniform heating of the reaction mixture, leading to faster reaction rates. javeriana.edu.co The application of microwave technology has been reported for various steps in pyrimidine synthesis, including the construction of the heterocyclic ring and subsequent functionalization reactions. rsc.orgnih.gov
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of pyrimidine derivatives to minimize environmental impact. rasayanjournal.co.inyale.edu This includes the use of safer solvents, the development of catalyst-free reactions, and the implementation of energy-efficient methods like microwave synthesis. jmaterenvironsci.comrasayanjournal.co.in For instance, the use of water as a solvent and non-toxic catalysts aligns with the goals of green chemistry. jmaterenvironsci.com The development of one-pot, multicomponent reactions is another green approach that reduces the number of synthetic steps and minimizes waste generation. rasayanjournal.co.in
Chemo- and Regioselectivity in Synthesis
Achieving high chemo- and regioselectivity is a key challenge in the synthesis of substituted pyrimidines. In molecules with multiple reactive sites, such as dichloropyrimidines, selective substitution at a specific position is crucial. The inherent reactivity differences between the various positions on the pyrimidine ring can be exploited to achieve regioselective reactions. For example, in 4,6-dichloropyrimidines, the C4 and C6 positions are electronically similar, but steric hindrance can influence the site of nucleophilic attack. Careful control of reaction conditions, including temperature, solvent, and the nature of the nucleophile, can allow for the selective functionalization of one chloro group over the other. researchgate.net
Mechanism of Formation in Key Synthetic Steps
The formation of the this compound core can be achieved through various synthetic routes. One common method involves the condensation of a 1,3-dicarbonyl compound with an amidine, followed by chlorination.
A key synthetic step in the functionalization of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The generally accepted mechanism for this reaction involves a catalytic cycle:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Cl bond of this compound, forming a Pd(II) intermediate.
Transmetalation: The organoborane reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the final C-C coupled product.
Mechanistic Investigations of Cyclization Reactions
The formation of the pyrimidine ring system, the core of this compound, occurs through cyclization reactions, which are a class of condensation reactions. While direct mechanistic studies on the cyclization to form this compound are specific, the general principles are well-established from studies of de novo pyrimidine nucleotide biosynthesis and related chemical syntheses. nih.govnih.govresearchgate.net
The fundamental process involves the reaction of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an amidine. For substituted pyrimidines like the diphenyl derivative, this would typically involve precursors such as a derivative of benzamidine and a phenyl-substituted three-carbon component. A common laboratory-scale synthesis, however, often starts with a pre-formed pyrimidine ring, such as barbituric acid or 2,4,6-trichloropyrimidine, which is then functionalized. chemicalbook.comchemicalbook.com
The de novo synthesis pathway in biological systems provides a well-studied model for the fundamental steps of pyrimidine ring formation. nih.govcreative-proteomics.com This pathway begins with the formation of carbamoyl (B1232498) phosphate, which then reacts with aspartate in a reaction catalyzed by aspartate transcarbamoylase. The resulting N-carbamoylaspartate then undergoes an intramolecular condensation (cyclization) and dehydration to form dihydroorotate. creative-proteomics.com Subsequent oxidation yields orotate, the first complete pyrimidine ring in the sequence. nih.govnih.gov
In chemical synthesis, a similar cyclocondensation logic applies. For instance, the reaction of a β-keto ester with an amidine proceeds through initial nucleophilic attack of the amidine nitrogen onto one of the carbonyl carbons, followed by a second intramolecular condensation to form a dihydropyrimidinone intermediate, which then eliminates water to form the aromatic pyrimidine ring. organic-chemistry.org
Key Mechanistic Steps in Pyrimidine Cyclization:
Nucleophilic Attack: An amidine nitrogen attacks a carbonyl group of a 1,3-dielectrophilic component.
Intramolecular Condensation: A second nucleophilic attack by the other amidine nitrogen onto the remaining carbonyl group closes the ring.
Dehydration/Oxidation: Elimination of water and/or subsequent oxidation leads to the formation of the stable aromatic pyrimidine ring.
Detailed Analysis of Catalytic Cycles in Cross-Coupling Reactions
The most prevalent method for synthesizing this compound involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. chemicalbook.comchemicalbook.commdpi.com This reaction typically couples 2,4,6-trichloropyrimidine with two equivalents of a phenylboronic acid derivative. chemicalbook.com The catalytic cycle for this transformation is a well-defined sequence of steps involving changes in the oxidation state of the palladium catalyst. wikipedia.orgyoutube.com
The Suzuki-Miyaura catalytic cycle, as it applies to the synthesis of this compound, can be broken down into three primary steps:
Oxidative Addition : The cycle begins with a catalytically active Palladium(0) complex, often generated in situ from a Palladium(II) precatalyst. This Pd(0) species inserts into the carbon-chlorine bond of the 2,4,6-trichloropyrimidine. Studies have shown that for dichloropyrimidines, substitution preferentially occurs at the 4-position. nih.gov This selective step forms an organopalladium(II) intermediate.
Transmetalation : The organopalladium(II) halide intermediate then reacts with the organoboron reagent (e.g., phenylboronic acid), which is activated by a base. The phenyl group is transferred from the boron atom to the palladium center, displacing the chloride, to form a diaryl-palladium(II) complex. The base is crucial for facilitating this step.
Reductive Elimination : The final step is the reductive elimination of the two organic groups (the pyrimidyl and phenyl groups) from the palladium center. This step forms the new carbon-carbon bond, yielding the phenyl-substituted pyrimidine, and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. wikipedia.orgyoutube.com
This cycle repeats, first replacing the chlorine at the 4-position and then at the 6-position, to yield the 2,6-diphenyl substituted product, leaving the chlorine at the 2-position (or in this case, the 4-position if starting from 2,4,6-trichloropyrimidine and achieving disubstitution at 2 and 6). A typical synthesis starts from 2,4,6-trichloropyrimidine and results in this compound, indicating that the chlorines at positions 2 and 6 are more reactive under these conditions than the one at position 4. chemicalbook.comresearchgate.netcapes.gov.br
| Step | Description | Palladium Oxidation State Change | Key Species Involved |
|---|---|---|---|
| Oxidative Addition | Insertion of the Pd(0) catalyst into the C-Cl bond of the trichloropyrimidine. | Pd(0) → Pd(II) | Pd(0)Ln, 2,4,6-Trichloropyrimidine |
| Transmetalation | Transfer of the phenyl group from the boronic acid to the Pd(II) center. | No Change (Pd(II)) | Aryl-Pd(II)-Cl, Phenylboronic Acid, Base |
| Reductive Elimination | Formation of the C-C bond and release of the product. | Pd(II) → Pd(0) | Diaryl-Pd(II) Complex |
Understanding Reaction Intermediates and Transition States
The specific intermediates and transition states in the synthesis and reactions of this compound dictate the reaction rates and product selectivity.
In Cyclization Reactions: The key intermediates in the formation of the pyrimidine ring are acyclic precursors that undergo intramolecular reactions. Based on the general mechanism of pyrimidine synthesis, a critical intermediate is the adduct formed from the initial nucleophilic attack of an amidine on a 1,3-dicarbonyl compound. The subsequent transition state involves the geometric arrangement of the molecule to allow for the ring-closing condensation, which has a significant entropic barrier. The stability of these intermediates can be influenced by the nature of the substituents. For this compound precursors, the electron-withdrawing and sterically bulky phenyl groups would influence the stability of charged intermediates and the energy of the transition states.
In Cross-Coupling Reactions: Within the Suzuki-Miyaura catalytic cycle, several distinct organopalladium intermediates are formed. The characterization and understanding of these species are crucial for optimizing the reaction.
Pd(0)Ln Complex : The active catalyst, typically with phosphine (B1218219) ligands. The number of ligands (n) can vary, creating an equilibrium between saturated and unsaturated complexes.
Aryl-Pd(II)-Cl Intermediate : Formed after oxidative addition. This is a stable, square planar Pd(II) complex. The strength of the Pd-C and Pd-Cl bonds is critical. For dichloropyrimidines, the selectivity for C4 coupling over C2 has been a subject of study, with steric and electronic factors of the ligands and substrate playing a key role. nih.govnih.govfigshare.com
Diaryl-Pd(II) Intermediate : Formed after transmetalation. Isomerization of this complex (from trans to cis, if necessary) is often required before reductive elimination can occur. youtube.com The transition state for reductive elimination is the highest energy barrier in many cross-coupling cycles and involves the concerted breaking of two Pd-C bonds and the formation of a C-C bond.
The table below summarizes the key reaction intermediates in the Suzuki-Miyaura synthesis pathway leading to a diphenylpyrimidine structure.
| Reaction Stage | Key Intermediate/Complex | Description |
|---|---|---|
| Catalyst Activation | Pd(0)L2 | The coordinatively unsaturated, active catalytic species. |
| Oxidative Addition | (Pyrimidyl)Pd(II)(Cl)L2 | A square planar Pd(II) complex formed by insertion into the C-Cl bond. |
| Transmetalation | (Pyrimidyl)Pd(II)(Phenyl)L2 | A di-organo Pd(II) complex formed by the transfer of the phenyl group from boron. |
| Reductive Elimination | Transition State | A high-energy state leading to C-C bond formation and regeneration of the Pd(0) catalyst. |
Computational studies on related systems have helped to elucidate the energies of these intermediates and the transition states that connect them, providing a deeper understanding of the reaction kinetics and selectivity.
Theoretical and Computational Studies on 4 Chloro 2,6 Diphenylpyrimidine and Its Derivatives
Quantum Chemical Calculations (e.g., DFT, TD-DFT)
Quantum chemical calculations, such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are fundamental in the theoretical study of pyrimidine (B1678525) derivatives. DFT is widely used for optimizing molecular geometries and calculating electronic properties in the ground state, while TD-DFT is employed to investigate excited states and electronic transitions. These methods have proven invaluable for elucidating the structure, properties, and reactivity of complex organic molecules.
DFT calculations are instrumental in determining the stable three-dimensional arrangement of atoms in 4-chloro-2,6-diphenylpyrimidine. The presence of two phenyl groups at the 2- and 6-positions significantly influences the molecule's steric and electronic properties. Computational modeling allows for the optimization of the molecule's geometry, including the torsional angles of the phenyl rings relative to the central pyrimidine ring.
TD-DFT calculations provide insights into the nature of the electronic excited states. For similar donor-acceptor molecules, studies have shown that electronic transitions can lead to significant changes in the molecular dipole moment, indicating a shift in electron density upon excitation. rsc.orgrsc.org Understanding these excited states is crucial for predicting the photophysical properties of the molecule, such as its absorption and emission behavior. For instance, in related diphenylamine (B1679370) substituted oxadiazole derivatives, a large increase in the dipole moment from the ground state to the charge transfer excited state was calculated, signifying substantial charge redistribution upon excitation. rsc.org
A significant application of quantum chemical calculations is the prediction of various spectroscopic properties, which can be compared with experimental data to validate both the computational model and the experimental assignments.
Vibrational Spectroscopy : DFT calculations can predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies of the molecule. This allows for the assignment of specific absorption bands to the corresponding vibrational modes of the functional groups present in this compound.
NMR Spectroscopy : Theoretical calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These predicted values are a valuable tool for interpreting experimental NMR spectra and confirming the substitution patterns and orientation of the phenyl groups.
UV-Vis Spectroscopy : TD-DFT is used to calculate the energies of electronic transitions, which correspond to the absorption bands in an ultraviolet-visible (UV-Vis) spectrum. These calculations can predict the maximum absorption wavelength (λmax) and help understand the nature of the electronic transitions involved (e.g., π→π* or n→π*).
The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability.
In derivatives of this compound, the distribution of HOMO and LUMO densities reveals the sites most susceptible to electrophilic and nucleophilic attack, respectively. For instance, in studies of other heterocyclic electrophiles, the atomic LUMO coefficients have been calculated to understand reaction selectivity. researchgate.net
Furthermore, these analyses are critical for understanding intramolecular charge transfer (ICT) phenomena, especially in derivatives where electron-donating or electron-withdrawing groups are present. rsc.orgrsc.org Theoretical calculations can quantify the amount of charge transferred from a donor moiety to an acceptor moiety upon electronic excitation. rsc.org This is often accompanied by a significant change in the molecule's dipole moment between the ground state and the excited state, a property that can be accurately calculated. rsc.org
| Compound | Ground State Dipole Moment (μg) [Debye] | Excited State Dipole Moment (μe) [Debye] | Change in Dipole Moment (Δμ) [Debye] |
|---|---|---|---|
| DPAOXD | 2.84 | 24.94 | 22.10 |
| DPAOXDBEN | 2.69 | 29.36 | 26.67 |
Data is based on findings for diphenylamine substituted symmetric 1,3,4-oxadiazole derivatives, which serve as a model for understanding charge transfer characteristics in related heterocyclic systems. rsc.org
Mechanistic Computational Investigations
Computational methods are exceptionally valuable for studying reaction mechanisms, providing detailed information about short-lived intermediates and transition states that are often difficult or impossible to detect experimentally. mdpi.com
For this compound, the chlorine atom at the 4-position is a prime site for nucleophilic aromatic substitution (SNAr), making it a versatile precursor for more complex molecules. Computational studies can map the entire reaction pathway for such substitutions. This involves calculating the energies of the reactants, intermediates, transition states, and products.
| Reaction Step | Description | Relative Free Energy (kcal/mol) |
|---|---|---|
| Reactants | This compound + Nucleophile | 0.0 |
| Transition State 1 (TS1) | Formation of Meisenheimer complex | +18.5 |
| Intermediate | Meisenheimer complex | -5.2 |
| Transition State 2 (TS2) | Loss of chloride ion | +12.0 |
| Products | Substituted pyrimidine + Cl- | -15.0 |
Note: The values in this table are hypothetical and serve to illustrate the type of data generated from computational studies of reaction pathways.
A key aspect of mechanistic computational studies is the location and characterization of transition states (TS). rsc.org A transition state is the highest energy point along the reaction coordinate and represents the "point of no return" between reactants and products. DFT calculations can determine the precise geometry and energy of the TS.
Frequency calculations are then performed on the optimized TS geometry. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the breaking of the C-Cl bond and the formation of the C-Nucleophile bond). Analyzing the vibrational mode of this imaginary frequency confirms that the located structure indeed connects the desired reactants and products. nih.gov This rigorous analysis provides definitive evidence for a proposed reaction mechanism. researchgate.net
Solvent Effects and Implicit Solvation Models
In computational chemistry, accurately modeling the influence of the solvent is crucial for predicting the behavior of molecules like this compound in solution. wikipedia.org Treating individual solvent molecules explicitly is computationally expensive, which makes implicit solvation models a vital tool. wikipedia.orgq-chem.com These models, also known as continuum solvation or self-consistent reaction field (SCRF) models, represent the solvent as a continuous medium with a defined dielectric constant, rather than as discrete molecules. wikipedia.orgq-chem.comwikipedia.org This approach offers a computationally efficient way to calculate solvation free energies and model chemical processes in solution. q-chem.comwikipedia.org
The free energy of solvation in these models is typically broken down into several components: an electrostatic term, a cavitation term (the energy required to create a cavity for the solute), and dispersion-repulsion terms. wikipedia.orguni-muenchen.de
Several implicit solvation models are widely used, each with different methodologies for defining the solute cavity and calculating the electrostatic interactions.
Polarizable Continuum Model (PCM): This is one of the most common models. wikipedia.orguni-muenchen.de It creates a molecule-shaped cavity and uses the solute's electron density to polarize the surrounding continuum. q-chem.com The interaction between the solute and the solvent is represented by apparent surface charges on the cavity surface. uni-muenchen.deq-chem.com There are different variations of PCM, including the conductor-like PCM (C-PCM), which is particularly effective in high-dielectric solvents, and the Integral Equation Formalism PCM (IEF-PCM). wikipedia.orgq-chem.com
SMx Models (e.g., SMD): Developed at the University of Minnesota, the "Solvation Model based on Density" (SMD) is a universal solvation model applicable to any solvent for which key descriptors are known. github.ioacs.org The SMD model calculates the bulk-electrostatic contribution using the IEF-PCM method but also includes terms for short-range interactions between the solute and the first solvation shell, often referred to as cavitation-dispersion-solvent structure (CDS) terms. github.iogoogle.com These non-electrostatic terms are parameterized to reproduce experimental solvation energies. q-chem.comyoutube.com
The choice of model can impact the accuracy of predictions. For instance, while PCM primarily accounts for electrostatic interactions, its limitations become apparent in nonpolar solvents where non-electrostatic effects are more significant. wikipedia.org The SMD model, by incorporating specific parameters for non-electrostatic effects, often provides improved accuracy for the total solvation free energy. acs.orgaip.org These models are essential for studying phenomena such as tautomeric equilibria in solution, where the relative stability of different forms can be highly dependent on the solvent environment. youtube.com
Table 1: Comparison of Common Implicit Solvation Models
| Feature | Polarizable Continuum Model (PCM) | Solvation Model based on Density (SMD) |
|---|---|---|
| Primary Method | Calculates electrostatic interactions between the solute and a polarizable dielectric continuum. q-chem.com | Based on the solute electron density and includes parameterized terms for short-range non-electrostatic effects. github.ioacs.org |
| Non-Electrostatic Terms | Primarily electrostatic, though some versions can include cavitation, dispersion, and repulsion terms. wikipedia.org | Explicitly includes Cavitation-Dispersion-Solvent Structure (CDS) terms based on atomic surface tensions. google.comyoutube.com |
| Universality | Widely applicable, with different variations like C-PCM and IEF-PCM being common. wikipedia.org | Designed as a "universal" model applicable to any solvent for which key descriptors are known. github.ioacs.org |
| Basis of Electrostatics | Solves the nonhomogeneous-dielectric Poisson equation via the apparent surface charge method. q-chem.comgithub.io | Typically uses the IEF-PCM formalism for the electrostatic component. acs.org |
Conformational Analysis and Tautomerism
The biological activity and physical properties of pyrimidine derivatives are intrinsically linked to their three-dimensional structure and the potential for isomerism. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating both the conformational landscape and tautomeric equilibria of these molecules. samipubco.comresearchgate.net
Conformational Analysis involves identifying the stable spatial arrangements of a molecule, known as conformers, which arise from rotation around single bonds. For a molecule like this compound, significant conformational flexibility exists due to the rotation of the two phenyl rings relative to the central pyrimidine core. DFT calculations can be used to perform a potential energy surface scan by systematically rotating these dihedral angles. This process helps to locate the energy minima corresponding to the most stable conformers and the energy barriers for interconversion between them. researchgate.netscispace.com The relative energies of different conformers (e.g., cis vs. trans arrangements of substituents) can reveal the most likely structures present under given conditions. scispace.com
Tautomerism is a form of isomerism involving the migration of a proton, often between a heteroatom and a carbon atom, leading to different structural forms called tautomers. This is particularly relevant for substituted pyrimidines, such as those with hydroxyl or amino groups, which can exist in keto-enol or amino-imino forms, respectively. researchgate.netnih.gov For example, studies on hydroxypyrimidines show a shift in the tautomeric equilibrium from the hydroxyl form to the more stable ketonic (pyrimidinone) form, a preference that is crucial in understanding the structure of nucleobases like uracil. researchgate.netnih.govmdpi.com
The relative stability of tautomers can be significantly influenced by the molecular environment, including solvent polarity and intramolecular hydrogen bonding. mdpi.compreprints.org Computational studies are essential for quantifying the energy differences between tautomers and the activation barriers for their interconversion. researchgate.net While semi-empirical methods may not always be suitable for determining the relative stability of tautomers, DFT and other ab initio methods can provide reliable predictions. scispace.com
Table 2: Computational Methods in Structural Analysis of Pyrimidine Derivatives
| Analysis Type | Computational Method | Key Information Obtained |
|---|---|---|
| Conformational Analysis | Density Functional Theory (DFT) with Potential Energy Surface (PES) Scan | Stable conformers, rotational energy barriers, dihedral angles of lowest energy structures. researchgate.netpreprints.org |
| Tautomerism Analysis | DFT, MP2, QCISD | Relative energies of tautomers (e.g., keto vs. enol), energy barriers for proton transfer, influence of solvent on equilibrium. researchgate.net |
| Electronic Properties | Natural Bond Orbital (NBO) Analysis, Quantum Theory of Atoms in Molecules (QTAIM) | Intramolecular hydrogen bonding, electronic delocalization, charge distribution. nih.gov |
Molecular Dynamics Simulations to Explore Dynamic Behavior
Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, providing insights into their structural fluctuations and interactions at an atomic level. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations generate a trajectory that describes how the positions and velocities of atoms evolve over time. nih.govyoutube.com This method is invaluable for moving beyond the static picture provided by energy minimization or docking studies and exploring the dynamic nature of molecules like this compound and its derivatives. nih.gov
MD simulations are particularly useful for several applications:
Conformational Sampling: Simulations can explore the different conformations a molecule can adopt under physiological conditions, revealing the flexibility of certain regions and the transitions between different structural states. nih.gov
Stability of Complexes: In drug discovery, MD simulations are frequently used to assess the stability of a ligand bound to a protein's active site. For instance, simulations of pyrimidine derivatives complexed with enzymes can confirm whether the ligand remains stably bound over the simulation time, typically on the nanosecond scale, and can reveal key interactions that maintain the complex. nih.govresearchgate.net
Solvent Behavior: Using explicit solvent models, MD can provide a detailed picture of the dynamic interactions between a solute and surrounding solvent molecules, such as water, which is something implicit models cannot capture. nih.govacs.org
For pyrimidine derivatives, MD simulations have been employed to investigate the stability of protein-ligand complexes. nih.govresearchgate.net These studies often analyze parameters such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone to quantify structural stability. A stable RMSD over time suggests that the complex is not undergoing major conformational changes and that the binding mode is stable. nih.gov
Table 3: Key Parameters Analyzed in Molecular Dynamics Simulations
| Parameter | Description |
|---|---|
| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions between a given conformation and a reference structure, indicating structural stability over time. nih.gov |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average position, highlighting flexible regions of the molecule. |
| Radius of Gyration (Rg) | Indicates the compactness of a molecule or complex over the course of the simulation. |
| Hydrogen Bonds | Analysis of the formation and breaking of hydrogen bonds between the solute and solvent or between a ligand and a protein, revealing key interactions. |
Applications of 4 Chloro 2,6 Diphenylpyrimidine in Advanced Materials and Medicinal Chemistry
Role in Medicinal Chemistry and Pharmaceutical Development
Development of Drugs Targeting Specific Diseases
The structural scaffold of pyrimidine (B1678525) and its derivatives, including 4-Chloro-2,6-diphenylpyrimidine, is a cornerstone in medicinal chemistry, serving as a template for the development of novel therapeutic agents. The versatility of the pyrimidine ring allows for diverse chemical modifications, leading to compounds with a wide array of biological activities. Researchers have extensively explored these derivatives for their potential in treating a range of diseases, from cancer to viral infections.
Cancer Therapy
Pyrimidine derivatives are a significant class of compounds investigated for their anticancer properties. researchgate.net Their mechanism of action often involves the inhibition of key enzymes and proteins that are crucial for the growth and survival of cancer cells. The overexpression of enzymes like cyclooxygenase (COX) in cancer cells has made them a target for pyrimidine-based inhibitors. researchgate.netnih.gov
Aurora Kinase A is a protein that plays a critical role in cell division and is often upregulated in many human cancers. nih.gov It helps stabilize MYC-family oncoproteins, which are linked to poor prognoses in cancer patients. researchgate.net The development of pyrimidine-based derivatives as Aurora A kinase inhibitors is a key strategy in cancer therapy. nih.gov These inhibitors are designed to interfere with the kinase's activity, leading to a reduction in the levels of oncogenic proteins like cMYC and MYCN. nih.govresearchgate.net A series of pyrimidine-based derivatives has been designed and synthesized to inhibit Aurora A kinase activity. nih.gov For instance, through structure-based drug design, a lead compound was identified that potently inhibited the proliferation of small-cell lung cancer (SCLC) cell lines that express high levels of MYC. nih.gov
| Compound | Target | Cell Line | Activity | Source |
|---|---|---|---|---|
| Compound 13 (a pyrimidine-based derivative) | Aurora Kinase A | High-MYC expressing SCLC | IC50 < 200 nM | nih.gov |
| AK-01/LY3295668 | Aurora Kinase A | Merkel cell carcinoma (MCC) | Induces cell cycle arrest and apoptosis | nih.gov |
A primary goal of cancer therapy is to halt the uncontrolled proliferation of cancer cells and induce apoptosis, or programmed cell death. Pyrimidine derivatives have demonstrated significant potential in this area. nih.gov For example, certain novel pyrido[2,3-d]pyrimidine (B1209978) derivatives have shown remarkable cytotoxicity against breast cancer (MCF-7) and liver cancer (HepG2) cells. nih.gov
One specific compound from this class was found to significantly trigger apoptosis in MCF-7 cells. nih.gov Flow cytometric analysis revealed a dramatic increase in apoptotic cell death, with the total apoptosis rate in treated cells being 36.14% (composed of 22.11% early apoptosis and 14.03% late apoptosis), compared to just 0.62% in the untreated control group. nih.gov This represents a 58.3-fold increase in induced apoptosis. nih.gov Furthermore, this compound was observed to arrest the cell cycle in the G1 phase, thereby preventing the cancer cells from progressing towards division. nih.gov The mechanism for this activity was linked to the potent inhibition of PIM-1 kinase, a protein involved in cell survival and proliferation. nih.gov Other studies on different classes of pyrimidine derivatives have shown they can halt the cell cycle at the G2/M phase. mdpi.comresearchgate.net
| Parameter | Control Group | Treated Group | Fold Increase | Source |
|---|---|---|---|---|
| Total Apoptosis | 0.62% | 36.14% | 58.3 | nih.gov |
| Early Apoptosis | - | 22.11% | - | nih.gov |
| Late Apoptosis | - | 14.03% | - | nih.gov |
Anti-inflammatory Agents
Pyrimidine derivatives exhibit a wide spectrum of biological activities, including significant anti-inflammatory properties. nih.gov The mechanism underlying this effect is often the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is overexpressed in pathological conditions like inflammation. nih.gov Certain pyrimidine derivatives have demonstrated high selectivity in inhibiting COX-2 over COX-1. nih.gov This selectivity is a desirable trait for anti-inflammatory drugs as it can reduce potential side effects. In laboratory tests, some pyrimidine compounds showed a dose-dependent inhibition of lipopolysaccharide (LPS)-stimulated human leukemia monocytic (THP-1) cell growth, further confirming their anti-inflammatory potential. researchgate.netnih.gov
Antiviral Agents
The pyrimidine scaffold is also a valuable template for the development of antiviral agents. nih.gov Research has shown that various derivatives possess activity against a range of DNA and RNA viruses. nih.gov For instance, a series of 4-substituted 3,4-dihydropyrimidine-2-ones (DHPMs) were synthesized and evaluated for their antiviral capabilities. nih.gov One compound from this series, designated 4m, was identified as a potent and selective inhibitor of the Punta Toro virus (PTV), a member of the Bunyaviridae family. nih.gov This compound proved to be 17 times more potent than the broad-spectrum antiviral agent ribavirin, with a 50% effective concentration (EC₅₀) of 3 μM and a high selectivity index of ≥33. nih.gov Other pyrimidine derivatives have been developed as anti-hepatitis B virus (HBV) agents that target the assembly of the viral capsid. nih.gov Additionally, some pyrimido[4,5-b]indole ribonucleosides have displayed activity against the Dengue virus. nih.gov
Utrophin Modulators for Duchenne Muscular Dystrophy
Duchenne muscular dystrophy (DMD) is a severe genetic disorder caused by the absence of the protein dystrophin. unex.esnih.gov A promising therapeutic strategy for DMD is to upregulate the production of utrophin, a protein that can compensate for the lack of dystrophin. researchgate.netnih.gov This approach would be applicable to all DMD patients, regardless of their specific genetic mutation. unex.es
Recently, a novel class of utrophin modulators based on a 4,6-diphenylpyrimidine-2-carbohydrazide scaffold was discovered. unex.esresearchgate.net This discovery stemmed from a high-throughput phenotypic screen designed to identify small molecules that can increase utrophin expression. unex.es The initial hit molecule, OX01914, was found to upregulate utrophin mRNA in myoblasts and utrophin protein in human DMD myoblasts. unex.es
Further studies revealed that this class of compounds operates through a novel mechanism of action, distinct from the first-in-class utrophin modulator, ezutromid. unex.esnih.gov Target deconvolution studies, including chemical proteomics, were conducted to identify the specific proteins these compounds interact with to exert their effect. unex.es These findings establish 4,6-diphenylpyrimidine-2-carbohydrazides as a new and promising class of utrophin modulators worthy of further investigation for the treatment of Duchenne muscular dystrophy. unex.es
Antimicrobial Properties
The pyrimidine nucleus is a fundamental scaffold in numerous bioactive compounds, and its derivatives have been extensively investigated for their therapeutic potential. Specifically, chloropyrimidines serve as precursors to molecules with significant antimicrobial activity. researchgate.net While studies focusing directly on this compound are limited, research on analogous structures demonstrates the antimicrobial potential of its derivatives. The introduction of halogen atoms, such as chlorine, on the pyrimidine ring is a known strategy to enhance antibacterial efficacy. wikipedia.org
Derivatives synthesized from chloropyrimidines have shown potent in vitro activity against various pathogens. For instance, certain pyrimidine derivatives featuring aryl and alkylthio substituents have displayed significant antimycobacterial activity, with Minimum Inhibitory Concentrations (MIC) as low as 0.75 µg/mL against Mycobacterium tuberculosis. researchgate.net Other related compounds have demonstrated antibacterial effects against Pseudomonas aeruginosa and Escherichia coli with MIC values of 12.5 µg/mL. researchgate.net
Furthermore, the antimicrobial activity of pyrimidine derivatives can be modulated by the substituents introduced at the chloro position. Studies on 4,6-diphenyl-dihydropyrimidine derivatives bearing a dimethylamino group showed moderate inhibitory activity against a range of bacteria and the fungus Candida albicans. The versatility of the chloro-group in this compound allows for the synthesis of a wide array of such derivatives, positioning it as a valuable starting material for the development of new antimicrobial agents. organic-chemistry.org
Enzyme Interaction Studies
Derivatives of 4,6-diphenylpyrimidine (B189498) have emerged as potent and selective inhibitors of several key enzymes implicated in human diseases, highlighting the therapeutic potential of this chemical scaffold. nih.gov
One of the most significant areas of investigation is in the field of neurodegenerative disorders. For Alzheimer's disease, researchers have developed 4,6-diphenylpyrimidine derivatives that act as dual inhibitors of both monoamine oxidase (MAO) and acetylcholinesterase (AChE). nih.gov These compounds have shown high potency, with some derivatives inhibiting these enzymes at nanomolar concentrations. nih.gov For example, specific propargyl-containing 4,6-diphenylpyrimidine derivatives were found to be highly effective, reversible inhibitors of MAO-A and AChE. nih.gov
Beyond neurodegenerative diseases, this pyrimidine scaffold has been explored for its role in cancer therapy through kinase inhibition. Derivatives have been studied as inhibitors of kinases involved in cancer cell proliferation, such as the Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK). Additionally, a novel class of utrophin modulators, based on a 4,6-diphenylpyrimidine-2-carbohydrazide structure, has been identified, indicating the scaffold's potential to interact with previously unexplored biological targets. Other related 4,6-diheteroarylpyrimidine-2-amine derivatives have been evaluated as inhibitors of the glyoxalase I (GLO-I) enzyme, which is another target of interest in drug development. wur.nl
Table 1: Enzyme Inhibition by 4,6-Diphenylpyrimidine Derivatives
| Derivative | Target Enzyme | IC₅₀ Value | Disease Target |
|---|---|---|---|
| VB1 | MAO-A | 18.34 ± 0.38 nM | Alzheimer's Disease |
| VB1 | AChE | 30.46 ± 0.23 nM | Alzheimer's Disease |
| VB8 | AChE | 9.54 ± 0.07 nM | Alzheimer's Disease |
Drug Discovery and Development Strategies
The pyrimidine moiety is widely regarded as a "privileged scaffold" in medicinal chemistry. This status is due to its presence in a vast number of therapeutic agents with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. this compound is a key intermediate in drug discovery, primarily because of the reactive chlorine atom at the 4-position.
The central strategy in utilizing this compound is based on nucleophilic aromatic substitution (SNAr) reactions. The chloro group is an excellent leaving group, allowing for its displacement by a wide variety of nucleophiles. This reactivity enables medicinal chemists to generate large, diverse libraries of 2,4,6-trisubstituted pyrimidines by introducing different functional groups, such as amines, alkoxides, and thiolates. This combinatorial approach is a cornerstone of modern drug discovery, as it allows for the rapid synthesis and screening of many new chemical entities to identify lead compounds with desired biological activities.
The two phenyl groups at the 2- and 6-positions are also crucial, as they influence the molecule's steric and electronic properties, which in turn affect its interaction with biological targets. By starting with the this compound core, researchers can systematically modify the 4-position to optimize potency, selectivity, and pharmacokinetic properties, accelerating the development of new drug candidates.
Catalyst and Ligand in Organic Synthesis
While this compound is a crucial substrate in many catalyzed reactions, particularly transition-metal-catalyzed cross-coupling reactions, there is limited evidence of it functioning directly as a catalyst or as a ligand for a metal center. Its primary role in synthesis is that of an electrophilic building block.
However, the broader family of pyrimidine derivatives has been explored in catalysis. For instance, a coordination polymer was successfully prepared using 4,6-diamino-2-pyrimidinethiol as a ligand for silver (Ag). researchgate.net This material demonstrated excellent catalytic activity in the multicomponent Hantzsch synthesis of polyhydroquinolines. researchgate.net The pyrimidine ring, along with its amine and thiol functional groups, effectively chelated the silver ions to form a stable and reusable heterogeneous catalyst. researchgate.net This indicates that while this compound itself is not typically used as a ligand, the pyrimidine scaffold can be functionalized to create effective ligands for catalytic applications.
Reagent for the Synthesis of Diverse Heterocyclic Compounds
The synthetic utility of this compound is most prominently demonstrated by its role as a versatile reagent for constructing more complex heterocyclic systems.
The most straightforward application of this compound is in the synthesis of other substituted pyrimidines. The chlorine atom at the C4 position is highly susceptible to nucleophilic substitution, making it an ideal site for chemical modification. This reactivity allows for the facile introduction of a wide range of functional groups.
A key example is the synthesis of aminopyrimidines. The chloro group can be displaced by various primary and secondary amines to yield 4-amino-2,6-diphenylpyrimidine derivatives. This reaction is fundamental for creating libraries of compounds for biological screening. In cases where multiple chlorine atoms are present on the pyrimidine ring, such as 4,6-dichloropyrimidine, sequential amination reactions can be performed. The first substitution often occurs via nucleophilic substitution, while the introduction of a second amino group may require palladium-catalyzed conditions to afford diaminopyrimidines. nih.gov These methods provide access to a vast chemical space of substituted pyrimidines, starting from simple chloropyrimidine precursors.
The direct synthesis of pyrazine (B50134) or quinoline (B57606) ring systems from this compound via ring transformation is not a commonly reported pathway. Standard synthetic routes for pyrazines typically involve the self-condensation of α-ketoamines or the reaction of 1,2-dicarbonyl compounds with 1,2-diaminoethanes. organic-chemistry.org Likewise, classical quinoline syntheses include methods like the Skraup and Doebner-von Miller reactions, which involve the reaction of anilines with α,β-unsaturated carbonyl compounds or glycerol.
However, this compound and its analogs are valuable in creating "clubbed" or hybrid molecules that incorporate a quinoline moiety. For example, 2-amino-4,6-diarylpyrimidines (which can be derived from the corresponding chloropyrimidine) have been reacted with chloro-quinolines to produce novel pyrimidine-quinoline hybrid structures. wikipedia.org These hybrid molecules are of interest in medicinal chemistry as they combine the pharmacophores of two different bioactive heterocyclic systems.
Applications in Biochemical Assays
While direct, extensive research detailing the specific applications of this compound in a wide range of biochemical assays is not broadly available in public literature, its crucial role as a synthetic intermediate allows for the generation of diverse libraries of diphenylpyrimidine derivatives that have been subjected to various biochemical evaluations. The primary application of this compound in the context of biochemical assays is, therefore, as a foundational scaffold for the development of potent and selective modulators of biologically relevant targets.
The reactivity of the chlorine atom at the 4-position of the pyrimidine ring makes this compound a versatile building block. This feature allows for nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups and thereby creating large libraries of novel compounds. These libraries are then screened in various biochemical assays to identify lead compounds for drug discovery and to probe biological pathways.
Research on derivatives of 4,6-diphenylpyrimidine has shown significant activity in several key areas of medicinal chemistry, particularly as enzyme inhibitors. These derivatives have been investigated for their potential to inhibit a range of enzymes implicated in various diseases.
Enzyme Inhibition Assays:
Derivatives of the 4,6-diphenylpyrimidine scaffold have been synthesized and evaluated as inhibitors of several important enzymes. For instance, a series of propargyl-containing 4,6-diphenylpyrimidine derivatives were synthesized and screened for their ability to inhibit monoamine oxidase (MAO) and acetylcholinesterase (AChE), two enzymes that are key targets in the development of treatments for Alzheimer's disease. nih.gov
In one such study, various substitutions were made at the 4-position of the diphenylpyrimidine core, replacing the chloro group with other functionalities to explore the structure-activity relationship (SAR). The resulting compounds were tested for their inhibitory potency against MAO-A, MAO-B, AChE, and butyrylcholinesterase (BuChE). Several of these derivatives exhibited potent, nanomolar-level inhibition of MAO-A and AChE. nih.gov
The table below summarizes the inhibitory activities of some of the most potent 4,6-diphenylpyrimidine derivatives from this study. It is important to note that the parent compound, this compound, was not reported among the tested compounds, as it was used as a starting material for the synthesis of these more complex derivatives.
| Compound ID | Substitution at 4-position | MAO-A IC50 (nM) | AChE IC50 (nM) | BuChE IC50 (µM) |
|---|---|---|---|---|
| VB1 | -NH-CH2-C≡CH | 18.34 ± 0.38 | 30.46 ± 0.23 | 0.666 ± 0.03 |
| VB2 | -O-CH2-C≡CH | 25.11 ± 1.12 | 45.33 ± 1.54 | 1.23 ± 0.09 |
| VB8 | -NH-(CH2)2-N(CH3)2 | 1010 ± 70.42 | 9.54 ± 0.07 | 0.89 ± 0.05 |
Kinase Inhibitor Screening:
The pyrimidine scaffold is a well-established core structure for the development of protein kinase inhibitors. While specific data for this compound is not available, numerous studies have utilized chloropyrimidines as starting points for the synthesis of potent kinase inhibitors. The general strategy involves the displacement of the chloro group with various amine-containing fragments to generate libraries of aminopyrimidines, which are then screened against a panel of kinases.
For example, various substituted pyrimidines have been identified as inhibitors of kinases such as phosphoinositide-3-kinases (PI3Ks), which are critical in cancer development. nih.gov The 4,6-diaryl-substituted pyrimidine framework is recognized for its high inhibitory potency against these enzymes. nih.gov
Advanced Research Directions and Challenges
Optimization of Catalytic Conditions for Derivative Synthesis
The synthesis of derivatives of 4-Chloro-2,6-diphenylpyrimidine is a key area of research, with a focus on developing efficient and versatile catalytic methods. A significant approach involves the use of transition-metal catalyzed reactions to construct the pyrimidine (B1678525) core. For instance, copper-catalyzed [4 + 2] annulation of α,β-unsaturated ketoximes with activated nitriles has emerged as a novel method for synthesizing 2,4,6-trisubstituted pyrimidines. organic-chemistry.orgacs.org This method is valued for its synthetic simplicity and tolerance of various functional groups. organic-chemistry.org Optimized conditions for this reaction, such as using Cu(MeCN)4PF6 as a catalyst in a specific solvent mixture at elevated temperatures, have yielded promising results. organic-chemistry.org
Table 1: Catalytic Systems for Pyrimidine Derivative Synthesis
| Catalyst System | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Cu(MeCN)4PF6 | [4 + 2] Annulation | Synthetic simplicity, good functional group tolerance. organic-chemistry.org | organic-chemistry.org |
| Pd(PPh₃)₄ | Suzuki Coupling | Selective substitution, ligand prevents aggregation. |
Strategies for Resolving Discrepancies in Structural Characterization Data
Accurate structural characterization is fundamental to understanding the properties and reactivity of this compound and its derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are routinely used for this purpose. eurjchem.comrsc.org However, discrepancies can arise between the data obtained from these different methods.
Experimental Design for Assessing Reactivity Under Varying Conditions
Understanding the reactivity of this compound under different conditions is crucial for its application in synthesis and materials science. The chlorine atom at the 4-position makes the pyrimidine ring susceptible to nucleophilic substitution reactions. The reactivity of the compound is also influenced by factors such as pH and thermal stability. biosynth.comchemicalbook.com
Experimental designs to assess this reactivity involve systematically varying these conditions and monitoring the reaction outcomes. For instance, the thermal stability can be investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures. researchgate.netfrontiersin.org Studies have shown that this compound can undergo thermally activated rearrangements and amide cleavage reactions under acidic conditions or when heated. biosynth.com The compound's stability can also be affected by light and moisture. chemicalbook.com By systematically studying the effects of these variables, researchers can predict the compound's behavior in different chemical environments and optimize its use in various applications.
Addressing Conflicting Biological Activity Data Across Studies
The biological activity of this compound and its derivatives is a major focus of research, with studies reporting a range of potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. ontosight.ai However, conflicting data on biological activity can arise from different studies. These discrepancies can be attributed to several factors, including variations in experimental protocols, the specific cell lines or animal models used, and the purity of the tested compounds. wisdomlib.orgnih.gov
To address these inconsistencies, it is essential to standardize biological assays and ensure the reproducibility of the results. nih.govresearchgate.net This includes detailed reporting of experimental methods and the use of well-characterized compounds. For example, some studies have shown that certain pyrimidine derivatives exhibit significant antimicrobial activity, while others report little to no effect. eurjchem.comresearchgate.net Similarly, the anticancer potential of these compounds can vary widely depending on the cancer cell line being tested. nih.govtandfonline.com By carefully controlling experimental variables and using multiple, independent assays, researchers can obtain more reliable and consistent data on the biological activity of these compounds.
Development of Novel Synthetic Methodologies for Complex Derivatives
The development of new synthetic methods is crucial for expanding the library of this compound derivatives and exploring their structure-activity relationships. Researchers are continually seeking more efficient, versatile, and environmentally friendly synthetic routes. researchgate.netbenthamdirect.com
Recent advancements include the use of multicomponent reactions, which allow for the construction of complex molecules in a single step from simple starting materials. researchgate.net Microwave-assisted synthesis has also emerged as a powerful tool for accelerating reaction times and improving yields. benthamdirect.com Furthermore, the development of novel catalytic systems, such as those based on copper and palladium, has opened up new possibilities for the functionalization of the pyrimidine ring. organic-chemistry.orgresearchgate.net These new methodologies not only facilitate the synthesis of known derivatives but also enable the creation of entirely new classes of compounds with potentially unique biological properties. eurjchem.comacs.org
Exploration of New Biological Targets and Mechanisms of Action
While the biological activities of this compound derivatives have been explored, there is still much to learn about their specific molecular targets and mechanisms of action. Identifying the proteins and signaling pathways that these compounds interact with is a critical step in understanding their therapeutic potential. unex.es
Recent research has focused on identifying novel biological targets for these compounds. For example, some diphenylpyrimidine derivatives have been investigated as dual inhibitors of enzymes like monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are relevant to the treatment of Alzheimer's disease. acs.orgsci-hub.se Others have been studied as inhibitors of kinases involved in cancer cell proliferation, such as EGFR and FAK. nih.gov The discovery of a novel class of utrophin modulators based on a 4,6-diphenylpyrimidine-2-carbohydrazide scaffold highlights the potential for these compounds to act via previously unknown mechanisms. unex.es Elucidating these mechanisms of action is a key challenge and a major area of future research.
Integration of Computational and Experimental Approaches for Rational Design
The integration of computational and experimental methods is becoming increasingly important in the rational design of new this compound derivatives with enhanced properties. researchgate.net Computational approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be used to predict the binding affinity of compounds to their biological targets and to identify key structural features that are important for activity. mdpi.compharmajournal.net
These computational predictions can then be used to guide the synthesis and experimental evaluation of new compounds. pharmajournal.net For example, molecular docking studies have been used to design pyrimidine derivatives that target the EGFR kinase domain in non-small cell lung cancer. pharmajournal.net This integrated approach allows for a more efficient and targeted exploration of the chemical space, accelerating the discovery of new drug candidates. rsc.orgmdpi.com The combination of computational modeling with experimental validation provides a powerful strategy for the rational design of novel pyrimidine derivatives with improved therapeutic potential. nih.gov
Compound Names
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2,4,6-Trisubstituted pyrimidines |
| 2,4,6-Trichloropyrimidine (B138864) |
| 4,6-diphenylpyrimidine-2-carbohydrazide |
| Acetylcholinesterase |
| Chalcones |
| Cu(MeCN)4PF6 |
| Guanidine |
| Monoamine oxidase |
| Pd(PPh₃)₄ |
| Triphenylphosphine |
| Urea |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-Chloro-2,6-diphenylpyrimidine, and how can reaction efficiency be maximized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, pyrimidine derivatives are often synthesized via condensation of substituted amidines with β-diketones or by halogenation of precursor pyrimidines. Maximizing efficiency requires optimizing reaction parameters such as temperature (e.g., reflux conditions), catalyst choice (e.g., palladium catalysts for cross-coupling), and stoichiometric ratios of reagents. Evidence from related pyrimidine syntheses highlights the importance of anhydrous conditions and inert atmospheres to minimize side reactions .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Essential safety measures include:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods or gloveboxes when handling volatile intermediates or toxic byproducts.
- Waste Management : Segregate chemical waste and collaborate with certified disposal services to avoid environmental contamination .
- Cross-Contamination Prevention : Use dedicated pipette tips and sterilized tools during synthesis .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : For confirming substitution patterns and phenyl group orientations (e.g., coupling constants in H NMR) .
- X-ray Crystallography : To resolve crystal structures and validate stereochemistry, as demonstrated in pyrimidine analogs .
- Mass Spectrometry (MS) : For molecular weight verification and fragmentation pattern analysis .
Advanced Research Questions
Q. How can researchers optimize catalytic conditions for synthesizing this compound derivatives?
- Methodological Answer : Advanced optimization involves:
- Catalyst Screening : Test palladium, copper, or organocatalysts for cross-coupling efficiency. For example, Suzuki-Miyaura couplings require Pd(PPh) and aryl boronic acids .
- Solvent Effects : Polar aprotic solvents (e.g., DMF or THF) enhance reaction rates, while additives like KCO improve yields in halogenation steps .
- Kinetic Studies : Monitor reaction progress via TLC or HPLC to identify rate-limiting steps .
Q. What strategies resolve discrepancies in structural characterization data (e.g., NMR vs. X-ray crystallography)?
- Methodological Answer : Contradictions between NMR and crystallography data often arise from dynamic effects (e.g., tautomerism) or crystal packing forces. To resolve these:
- Variable-Temperature NMR : Identify conformational flexibility or tautomeric equilibria .
- Computational Modeling : Compare DFT-optimized structures with experimental data to validate assignments .
- Complementary Techniques : Use IR spectroscopy or UV-Vis to cross-verify functional groups .
Q. How to design experiments to assess the compound’s reactivity under varying conditions?
- Methodological Answer : Systematic approaches include:
- pH-Dependent Studies : Evaluate hydrolysis or stability in acidic/basic media using HPLC to track degradation .
- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition pathways .
- Substitution Reactions : Test reactivity with nucleophiles (e.g., amines or thiols) to map electrophilic sites .
Q. How to address conflicting biological activity data in different studies?
- Methodological Answer : Conflicting results may stem from assay variability or impurity effects. Mitigation strategies include:
- Purity Validation : Use HPLC (>95% purity) and elemental analysis to exclude contaminants .
- Dose-Response Curves : Establish EC/IC values across multiple assays (e.g., enzyme inhibition vs. cell viability) .
- Meta-Analysis : Compare structural analogs (e.g., halogen-substituted pyrimidines) to identify structure-activity relationships (SAR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
